N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that features a thiadiazole ring, a phenylpropanamide group, and a chlorofluorobenzyl moiety
Properties
IUPAC Name |
N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS2/c19-14-7-4-8-15(20)13(14)11-25-18-23-22-17(26-18)21-16(24)10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAFLEJEAIPCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride and a suitable nucleophile.
Coupling with Phenylpropanamide: The final step involves coupling the thiadiazole intermediate with 3-phenylpropanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorofluorobenzyl group can yield various substituted derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multi-step reactions starting from readily available precursors. The structural characterization is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular framework and functional groups present in the compound.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas:
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, potentially serving as alternatives to existing antibiotics in the face of rising drug resistance .
Anticancer Properties
Several studies have reported the anticancer potential of thiadiazole derivatives. The compound has been evaluated against different cancer cell lines, demonstrating inhibitory effects on cell proliferation. For instance, derivatives have been shown to induce apoptosis in cancer cells through various mechanisms . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiadiazole derivatives. The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Activity
Recent investigations have indicated that some thiadiazole derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. These compounds have been studied for their ability to inhibit acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms .
Case Studies and Research Findings
Several case studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- N-(5-((2-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Uniqueness
The presence of both chlorine and fluorine atoms in the chlorofluorobenzyl group makes N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide unique compared to similar compounds. This dual halogenation can influence its chemical reactivity, biological activity, and physical properties, potentially making it more effective or versatile in certain applications.
Biological Activity
N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, supported by various studies and data.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClFNS
- Molecular Weight : 330.83 g/mol
- InChIKey : IMBAEEDSJUOFDX-VIZOYTHASA-N
The structure includes a thiadiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. In particular, compounds similar to this compound have shown promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited significant growth inhibition with an IC value of 0.28 µg/mL. This was attributed to cell cycle arrest at the G2/M phase, indicating a mechanism that disrupts normal cell division .
- HL-60 (Acute Promyelocytic Leukemia) : The compound demonstrated an IC of 9.6 µM, effectively down-regulating MMP2 and VEGFA expression levels in treated cells compared to controls .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structural characteristics may contribute to its effectiveness against bacterial strains. For instance:
- Compounds with similar structures have shown activity against Mycobacterium tuberculosis, indicating potential for use in treating resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often correlates with their structural modifications. For instance:
| Compound | Substituent | IC (µg/mL) | Activity |
|---|---|---|---|
| 5a | H | 24.79 | Moderate |
| 5b | CH₃ | 12.64 | Moderate |
| 5e | Br | 3.77 | Potent |
The introduction of electron-donating or withdrawing groups significantly influences the potency of these compounds against cancer cell lines .
Case Studies
- Study on MCF-7 Cells : In vitro assays indicated that modifications in the thiadiazole structure could enhance anticancer activity. For example, shifting substituents on the phenyl ring improved IC values by up to four times .
- Antimicrobial Screening : A series of thiadiazole derivatives were screened against Candida albicans and other fungal strains, revealing promising antifungal activity .
Q & A
Q. What are the key synthetic routes and critical reagents for synthesizing this compound?
The synthesis typically involves:
- Thiadiazole ring formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under reflux with POCl₃ (phosphorus oxychloride) at 90°C for 3 hours .
- Thioether linkage : Reaction of a thiol-containing intermediate (e.g., 2-chloro-6-fluorobenzyl mercaptan) with a halogenated thiadiazole precursor. Potassium carbonate (K₂CO₃) in dry acetone is often used to facilitate nucleophilic substitution .
- Acylation : Coupling of the thiadiazole intermediate with 3-phenylpropanoyl chloride using dimethylformamide (DMF) or dichloromethane (DCM) as solvents, with bases like triethylamine to neutralize HCl .
Key reagents : POCl₃, K₂CO₃, DMF/DCM, and coupling agents (e.g., EDC/HOBt).
Q. Which spectroscopic methods are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, respectively. For example, the chloro-fluorobenzyl group’s aromatic protons appear as distinct multiplets in ¹H NMR .
- Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, ensuring purity and correct assembly .
Q. What solvent systems and reaction conditions are optimal for acylation steps?
- Solvents : Polar aprotic solvents like DMF or DCM enhance nucleophilicity and stabilize intermediates .
- Temperature : Room temperature for coupling reactions; elevated temperatures (40–60°C) may accelerate sluggish reactions.
- pH control : Neutral to slightly basic conditions (pH 7–9) prevent premature hydrolysis of reactive intermediates .
Advanced Research Questions
Q. How can low yields in the thioether coupling step be mitigated?
- Optimize stoichiometry : Use a 1.2–1.5 molar excess of the thiol component to drive the reaction .
- Activate leaving groups : Replace chloride with better leaving groups (e.g., tosylates) to enhance reactivity .
- Catalysis : Add catalytic iodide (KI) to promote nucleophilic substitution via an SN2 mechanism .
Q. How to resolve discrepancies between computational and experimental NMR data?
- Solvent effects : Simulate NMR spectra using solvent-polarity models (e.g., COSMO-RS) to account for shifts caused by DMSO or CDCl₃ .
- Conformational analysis : Use density functional theory (DFT) to model rotamer populations and compare with observed splitting patterns .
- Purity checks : Confirm sample purity via HPLC to rule out contaminants affecting spectral data .
Q. What strategies evaluate substituent effects on electronic properties and reactivity?
- Hammett analysis : Correlate substituent σ values (e.g., electron-withdrawing Cl/F) with reaction rates or pKa shifts .
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Kinetic studies : Compare reaction rates of derivatives with varying substituents under controlled conditions .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .
Q. How to design metabolic stability studies for early drug discovery?
- Liver microsome assays : Incubate the compound with rat/human liver microsomes and NADPH, followed by LC-MS quantification of parent compound degradation .
- CYP450 inhibition screening : Use fluorogenic substrates to test interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
- Metabolite identification : HRMS/MS to detect phase I/II metabolites and propose degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
